molecular formula C16H15FN2O3 B2885147 N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide CAS No. 425413-54-3

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide

Cat. No. B2885147
CAS RN: 425413-54-3
M. Wt: 302.305
InChI Key: VFRJZLCFOBBOHI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “N-[(4-fluorophenyl)methyl]-N’-(4-methoxyphenyl)oxamide”. More research is needed to fully understand its reactivity .

Scientific Research Applications

Medicinal Chemistry and Neuropharmacology

Kinase Inhibition for Cancer Therapy

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, which play a critical role in cancer development and progression. For instance, the study by Schroeder et al. (2009) highlighted the discovery of a specific compound that demonstrated complete tumor stasis in a human gastric carcinoma model following oral administration, underscoring its potential for cancer therapy (Schroeder et al., 2009).

Neuroreceptor Imaging

Derivatives of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide have been utilized as molecular imaging probes for neuroreceptor imaging in living brains, particularly for studying conditions like Alzheimer's disease. Kepe et al. (2006) demonstrated the use of a selective serotonin 1A (5-HT1A) receptor imaging probe in conjunction with positron emission tomography (PET) for quantifying receptor densities, offering insights into the neurobiological underpinnings of Alzheimer's disease and related conditions (Kepe et al., 2006).

Polymer Science

Electrochromic and Electrofluorescent Materials

Research in polymer science has explored the incorporation of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide derivatives into polyamides to create materials with novel electrochromic and electrofluorescent properties. Sun et al. (2016) synthesized electroactive polyamides with excellent thermal stability and reversible multicolor electrochromic characteristics, showcasing potential applications in smart windows, displays, and advanced optical devices (Sun et al., 2016).

Organic Chemistry

Synthesis and Reactivity

The synthetic versatility of N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide and its analogs have been extensively studied within organic chemistry. For instance, Owton et al. (1995) investigated the synthesis of rhein analogs, showcasing the compound's utility as a precursor for creating biologically active molecules with potential pharmaceutical applications (Owton et al., 1995).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRJZLCFOBBOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(4-methoxyphenyl)oxalamide

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